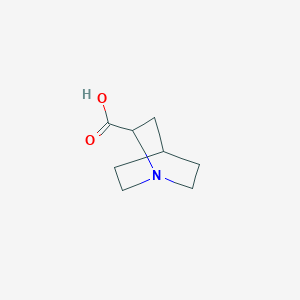

QUINUCLIDINE-2-CARBOXYLIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUAALCHBQSCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480916 | |

| Record name | 1-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-24-8 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Quinuclidine 2 Carboxylic Acid and Its Derivatives

Strategies for Racemic Synthesis of Quinuclidine-2-Carboxylic Acid

The synthesis of racemic this compound has been approached through various multi-step sequences, often involving the construction of the quinuclidine (B89598) ring system from a piperidine (B6355638) precursor. An improved synthesis has been described that provides the target compound. researchgate.netresearchgate.net

A notable strategy commences with the commercially available 2-(piperidin-4-yl)ethanol. liverpool.ac.uk The synthesis proceeds through the following key steps:

Protection: The piperidine nitrogen is protected with a Boc group (di-tert-butyl dicarbonate).

Oxidation: The primary alcohol is oxidized to the corresponding aldehyde using a Swern oxidation.

Cyanohydrin Formation: The aldehyde is converted to a cyanohydrin using sodium cyanide, which is then hydrolyzed with concentrated hydrochloric acid.

Mesylation and Deprotection: The hydroxyl group of the cyanohydrin is protected as a mesylate, followed by the removal of the Boc protecting group with trifluoroacetic acid. This sequence facilitates the cyclization to form the cyanoquinuclidine intermediate.

Hydrolysis: The final step involves the hydrolysis of the nitrile group to the carboxylic acid, yielding racemic this compound. liverpool.ac.uk

Another established method for constructing the quinuclidine ring involves the cyclization of piperidine derivatives through intramolecular substitution reactions. chinesechemsoc.org These syntheses, while effective, often result in racemic mixtures that necessitate subsequent resolution to isolate the individual enantiomers. researchgate.netchinesechemsoc.org

Enantioselective Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of quinuclidine derivatives is often stereospecific, making the synthesis of enantiomerically pure forms of this compound crucial. Methodologies to achieve this include stereospecific synthesis from chiral precursors and the resolution of racemic mixtures. researchgate.netx-mol.com

Enantiomerically pure (R)-quinuclidine-2-carboxylic acid has been synthesized via multi-step routes starting from readily available chiral materials. researchgate.netresearchgate.net One such approach utilizes a 1,2,4-trisubstituted piperidine derived from D-mannitol. researchgate.net This strategy establishes the required stereochemistry early in the synthetic sequence, which is then carried through to the final product.

More recent advancements have focused on iridium-catalyzed asymmetric reactions to construct the chiral quinuclidine scaffold. chinesechemsoc.orgchinesechemsoc.org For instance, an intramolecular allylic dearomatization reaction has been developed to produce indolenine-fused quinuclidine derivatives with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.org While not directly yielding this compound, these methods demonstrate powerful strategies for creating chiral quinuclidine cores that can be further elaborated.

Table 1: Iridium-Catalyzed Asymmetric Synthesis of Quinuclidine Derivatives

| Substrate | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Tetrahydro-β-carboline derivative (1a) | [Ir(cod)Cl]₂ / Feringa Ligand | 68-96% | >20/1 | >99% | chinesechemsoc.orgchinesechemsoc.org |

Enzymatic resolution offers a highly selective method for separating the enantiomers of this compound. researchgate.netx-mol.com This technique leverages the stereospecificity of enzymes, such as lipases and proteases, which catalyze reactions on only one enantiomer of a racemic substrate. pluscommunication.eu For instance, the enzymatic hydrolysis of a racemic ester derivative of this compound can yield one enantiomer as the unreacted ester and the other as the carboxylic acid, allowing for their separation. pluscommunication.eulibretexts.org The efficiency of this method can provide products with high enantiomeric excess. researchgate.net

Classical chemical resolution is a widely used strategy for separating enantiomers. libretexts.org This method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, typically a chiral base like brucine, strychnine, or quinine (B1679958), to form a mixture of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org

In the case of this compound, resolution has been successfully achieved using tartaric acid in ethanol. liverpool.ac.uk The diastereomeric salts are formed, and subsequent recrystallizations in methanol (B129727) can afford the desired enantiomer with high purity. The free amine is then liberated from the salt to yield the enantiomerically pure acid. liverpool.ac.uk

Enzymatic Resolution Techniques

Functionalization and Derivatization Approaches of the Quinuclidine Core

The rigid quinuclidine scaffold is a valuable template in medicinal chemistry and catalysis. Its functionalization allows for the synthesis of a diverse range of derivatives with tailored properties. Derivatization can occur at various positions, with the carboxylic acid group at C-2 providing a convenient handle for modifications such as esterification and amidation. acs.org Furthermore, the core structure itself can be functionalized through various chemical transformations. researchgate.netrsc.org

The oxidation of the tertiary amine in the quinuclidine core is a key functionalization strategy. liverpool.ac.uk The nitrogen atom can be oxidized to form Quinuclidine N-oxide (QNO) using various oxidizing agents, including hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or ozone. thieme-connect.deliverpool.ac.uk The use of ozone is particularly effective for quinuclidine, as the formation of an alternative iminium ion would violate Bredt's rule. thieme-connect.de

Formation of Quinuclidine N-oxide (QNO) The N-O bond in QNO is highly polar, resulting in a large dipole moment and imparting unique reactivity to the molecule. thieme-connect.demdpi.com

Reactivity of QNO QNO is not merely a protected form of quinuclidine; it activates the adjacent α-protons for deprotonation. Treatment of QNO with a strong base, such as an organolithium reagent, generates an α-lithio quinuclidine N-oxide (Li-QNO). liverpool.ac.ukrsc.org This carbanion is a strong, non-nucleophilic base that can react with various electrophiles, allowing for the introduction of substituents at the C-2 position. liverpool.ac.uk This α-lithiation and subsequent trapping provide a powerful method for synthesizing 2-substituted quinuclidine derivatives, including 2-carboxyquinuclidine 1-oxide. liverpool.ac.uk

Furthermore, the quinuclidine moiety and its N-oxide have been investigated as hydrogen-atom-transfer (HAT) catalysts in photoredox reactions, enabling the functionalization of unactivated C-H bonds. researchgate.net The quinuclidinium radical cation, formed via single-electron transfer (SET) from an excited photoredox catalyst, can abstract a hydrogen atom from a substrate, initiating a cascade of reactions to form functionalized products. researchgate.net

Table 2: Compound Names

| Compound Name | Abbreviation (if applicable) |

|---|---|

| This compound | |

| Quinuclidine N-oxide | QNO |

| α-Lithio quinuclidine N-oxide | Li-QNO |

| 2-(Piperidin-4-yl)ethanol | |

| Di-tert-butyl dicarbonate | Boc₂O |

| Trifluoroacetic acid | TFA |

| Tartaric acid | |

| meta-Chloroperbenzoic acid | m-CPBA |

| Brucine | |

| Strychnine |

Alpha-Lithiation and Electrophilic Trapping Strategies

The functionalization of the quinuclidine framework can be achieved through the oxidation of quinuclidine to quinuclidine N-oxide (QNO). liverpool.ac.uk This transformation is a key step as it facilitates the subsequent α-lithiation of the quinuclidine bicycle. The resulting lithiated intermediate, Li-QNO, can then be trapped with a suitable electrophile to introduce a variety of functional groups at the C2 position. liverpool.ac.uk This method provides a direct route to 2-substituted quinuclidine derivatives.

Research has demonstrated the use of Li-QNO to functionalize various molecules. For instance, its reaction with halo-thiophenes has been shown to proceed without lithium-halogen exchange, leading to an interesting halogen rearrangement. liverpool.ac.uk The structure of the resulting product was confirmed by X-ray crystallography of a crystalline derivative. liverpool.ac.uk

Transannular C-H Functionalization Mediated by Quinuclidine-Pyridone Ligands

A significant challenge in synthetic chemistry is the site-selective functionalization of C-H bonds in cycloalkanes, particularly due to the strain involved in transannular C-H palladation. nih.govnih.gov Recently, a breakthrough was achieved using two classes of ligands: quinuclidine-pyridones and sulfonamide-pyridones. nih.govresearchgate.net These ligands enable the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, covering ring sizes from cyclobutane (B1203170) to cyclooctane (B165968). nih.govnih.govresearchgate.net

This methodology exhibits excellent γ-regioselectivity, even in the presence of multiple β-C-H bonds. nih.govnih.gov The use of a quinuclidine-pyridone ligand facilitates the transannular γ-arylation of carboxylic acid substrates from cyclopentane (B165970) to cyclooctane rings. nih.gov For cyclobutane carboxylic acids, the transannular arylation was accomplished through a double C-H activation of the acid substrate and simple arene coupling partners. nih.gov This approach represents a major advancement in the molecular editing of saturated carbocycles, which are crucial scaffolds in medicinal chemistry. nih.gov The utility of this protocol has been highlighted by the two-step formal syntheses of several patented, biologically active small molecules, which previously required up to eleven steps to synthesize. nih.gov

| Ligand Class | Ring Size of Cycloalkane Carboxylic Acid | Key Feature |

| Quinuclidine-Pyridones (L1, L2) | Cyclopentane to Cyclooctane | Enables transannular γ-methylene C-H arylation. nih.govresearchgate.net |

| Sulfonamide-Pyridones (L3) | Cyclobutane to Cyclooctane | Facilitates transannular γ-methylene C-H arylation. nih.govresearchgate.net |

| Quinuclidine-Pyridone (L13) | Linear Aliphatic Acids | Tested for γ-C(sp³)–H arylation, but afforded poor yield. researchgate.net |

Incorporation of Chiral Auxiliaries for Stereochemical Control

Achieving stereochemical control is paramount in the synthesis of complex molecules. Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can typically be recovered. wikipedia.org The principle relies on the creation of a diastereomeric transition state when the chiral auxiliary is attached to the substrate, influencing the stereoselectivity of subsequent reactions. numberanalytics.com

In the context of quinuclidine synthesis, chiral auxiliaries have been incorporated into 2-functionalized quinuclidine compounds to determine and control the stereochemistry at this position. liverpool.ac.uk For instance, resolved this compound can be converted to its methyl ester, and various chiral auxiliaries like tartaric acid and α-amino acids have been employed to produce hydroxylamines with moderate selectivity. liverpool.ac.uk The use of chiral auxiliaries is a well-established strategy to produce enantiomerically pure forms of target molecules, which is crucial for pharmaceutical applications. wikipedia.org

Novel Synthetic Routes and Reaction Development for Quinuclidine Analogues

Modified Meisenheimer Approach in Quinuclidine Synthesis

The synthesis of the quinuclidine core itself has been a subject of study since the early 20th century. A method for the synthesis of quinuclidine has been described based on a modified Meisenheimer approach. liverpool.ac.uk This approach builds upon earlier work and aims to provide an efficient route to the quinuclidine scaffold, which can then be further functionalized. liverpool.ac.uk The Meisenheimer rearrangement, which can compete with elimination reactions, involves the rearrangement of an O-substituted hydroxylamine. kvmwai.edu.in

Iridium-Catalyzed Asymmetric Allylic Dearomatization for Quinuclidine Derivatives

A powerful and elegant method for the asymmetric construction of quinuclidine derivatives involves an iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.orgchinesechemsoc.org This catalytic system, typically derived from [Ir(cod)Cl]₂ and a Feringa ligand, demonstrates high tolerance for a broad range of substrates. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net This reaction allows for the synthesis of a wide array of quinuclidine derivatives under mild conditions, achieving good to excellent yields (68%–96%), high diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

The products obtained through this method feature diverse functional groups and can undergo various further transformations. chinesechemsoc.org Density functional theory (DFT) calculations have been employed to propose a working model that explains the origin of the observed stereoselectivity. chinesechemsoc.orgchinesechemsoc.org This methodology represents a significant advancement in transforming planar aromatic compounds into highly enantio-enriched three-dimensional molecules. chinesechemsoc.org

| Catalyst System | Substrates | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| [Ir(cod)Cl]₂ / Feringa Ligand | Indole Derivatives | 68%–96% | up to >20:1 | up to >99% |

Electrolytic Decarboxylation in this compound Transformations

Electrolytic decarboxylation offers a unique method for the transformation of carboxylic acids. datapdf.com When this compound is subjected to electrolysis under basic conditions in anhydrous methanol, it undergoes decarboxylation to yield 2-methoxy-1-azabicyclo[2.2.2]octane. datapdf.com This reaction proceeds by applying a voltage across platinum electrodes in a solution containing the sodium salt of the carboxylic acid, formed by the addition of sodium methoxide. datapdf.com The reaction generates sufficient heat to cause the methanol to reflux, and after workup, the product can be isolated in a moderate yield of 43%. datapdf.com

This electrochemical method stands in contrast to many previously reported electrolytic decarboxylations of α-amino acids, which were typically carried out in acidic media and often resulted in low yields. datapdf.com The Kolbe electrolysis is a related electrochemical process involving the oxidative decarboxylation of carboxylic acid salts to form radicals, which then typically dimerize. organic-chemistry.org

Regioselective Introduction of Substituents into the Quinuclidine Ring

The regioselective introduction of substituents onto the rigid bicyclic framework of this compound is a critical aspect of modifying its chemical and biological properties. Various synthetic methodologies have been developed to achieve functionalization at specific positions of the quinuclidine nucleus, leveraging both classical and modern synthetic techniques. These methods often rely on the inherent reactivity of certain positions or the use of directing groups to control the site of substitution.

One established strategy for introducing substituents at the 5-position of the this compound system involves the Wittig reaction. lookchem.com This method utilizes a 5-oxoquinclidine-2-carboxylic acid ester as a key intermediate. The carbonyl group at the 5-position serves as a handle for the olefination reaction, allowing for the introduction of various carbon-based substituents. For instance, the reaction of methyl 5-oxoquinuclidine-2-carboxylate with triphenylmethylenephosphorane leads to the formation of the corresponding 5-methylene derivative. lookchem.com Similarly, the use of triphenylethylidenephosphorane yields the 5-ethylidene substituted compound. lookchem.com However, it has been noted that the presence of the ester group at the 2-position can decrease the reactivity of the keto group at the 5-position compared to unsubstituted 3-quinuclidone. lookchem.com

Table 1: Synthesis of 5-Substituted this compound Esters via Wittig Reaction lookchem.com

| Starting Material | Wittig Reagent | Product | Yield (%) |

|---|---|---|---|

| Methyl 5-oxoquinuclidine-2-carboxylate | Triphenylmethylenephosphorane | Methyl 5-methylenequinuclidine-2-carboxylate | 13.5 |

| Ethyl 5-oxoquinuclidine-2-carboxylate | Triphenylethylidenephosphorane | Ethyl 5-ethylidenequinuclidine-2-carboxylate | 48.1 |

Another powerful approach for the regioselective functionalization of the quinuclidine ring involves the activation of C-H bonds. The development of ligands that can direct a metal catalyst to a specific C-H bond has enabled the introduction of substituents at positions that were previously difficult to access. For example, quinuclidine-pyridone ligands have been successfully employed to facilitate the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.govnih.gov This methodology, while not demonstrated directly on this compound itself, highlights the potential of using the carboxylic acid moiety as a directing group to achieve regioselective functionalization at other positions on the quinuclidine ring. The native carboxylate group can coordinate to a metal catalyst, bringing it into proximity of specific C-H bonds and enabling their selective activation and subsequent functionalization. acs.org

Directed metalation, particularly ortho-lithiation, is a well-established method for the regioselective functionalization of aromatic compounds and can be conceptually extended to heterocyclic systems. wikipedia.org In the context of this compound, the carboxylic acid group could potentially act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base like an alkyllithium. wikipedia.orgorganic-chemistry.org The resulting organolithium species can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups in a highly regioselective manner.

Furthermore, functionalization at the position alpha to the quinuclidine nitrogen can be achieved through the formation of the corresponding N-oxide. liverpool.ac.uk The N-oxide activates the adjacent α-protons, making them susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles to introduce substituents at the α-position. liverpool.ac.uk This strategy offers a regioselective route to 2,3-disubstituted quinuclidines. liverpool.ac.uk

The electrochemical oxidation of unactivated C-H bonds mediated by quinuclidine has also been demonstrated, showcasing the potential for regioselective functionalization in complex molecules. beilstein-journals.org This method relies on the generation of a quinuclidine radical cation which can selectively abstract a hydrogen atom, leading to a carbon-centered radical that can be further functionalized. beilstein-journals.org

Molecular and Electronic Structure Studies of Quinuclidine 2 Carboxylic Acid

Quantum-Chemical Investigations and Theoretical Modeling

Quantum-chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for understanding the intricacies of molecular structure and reactivity. numberanalytics.comdiva-portal.org These computational approaches provide insights that complement and guide experimental work.

Density Functional Theory (DFT) Applications in Reaction Mechanism and Stereoselectivity

Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions involving quinuclidine (B89598) derivatives. chinesechemsoc.orgchinesechemsoc.org By modeling the transition states of a reaction, researchers can determine the most energetically favorable pathways. gu.se For instance, in iridium-catalyzed intramolecular allylic dearomatization reactions to form quinuclidine derivatives, DFT calculations have been used to create a working model that explains the origin of the observed high diastereoselectivity and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org These calculations can reveal the subtle non-covalent interactions, such as O–H···π, lone pair (lp)···π, and C–H···O, that dictate the facial selectivity of a nucleophilic attack and thus the stereochemistry of the product. acs.org

In the context of the Baylis-Hillman reaction, a direct correlation between the basicity (pKa) of quinuclidine-based catalysts and their reactivity has been established, with DFT studies helping to analyze the relative basicity in different solvents and understand the reaction's transition state. researchgate.net Furthermore, DFT has been employed to study the mechanism of cycloaddition reactions, which are crucial for synthesizing complex molecules containing the quinuclidine core. gu.se

| Application Area | Key Insights from DFT |

| Reaction Mechanism | Elucidation of transition state geometries and energies to determine the most favorable reaction pathways. chinesechemsoc.orggu.se |

| Stereoselectivity | Prediction and rationalization of diastereomeric and enantiomeric outcomes by analyzing steric and electronic factors in transition states. chinesechemsoc.orgchinesechemsoc.org |

| Catalyst Reactivity | Correlation of electronic properties, such as basicity, with catalytic activity in reactions like the Baylis-Hillman reaction. researchgate.net |

Computational Analysis of Acidity and Substituent Effects on Quinuclidine Systems

Computational methods are also employed to predict the acidity of molecules and understand the influence of substituents on their chemical properties. acs.org The acidity of a carboxylic acid is influenced by the electronic effects of nearby functional groups. solubilityofthings.comlibretexts.org In quinuclidine-2-carboxylic acid, the nitrogen atom's proximity to the carboxylic acid group plays a significant role.

The basicity of the quinuclidine nitrogen is well-documented, with a pKa of the conjugate acid around 11.0-11.3. wikipedia.org Substituents on the quinuclidine ring can significantly alter this basicity. wikipedia.org Similarly, these substituents can influence the acidity of the carboxylic acid group through inductive effects. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect. solubilityofthings.comlibretexts.org

Computational studies can quantify these effects by calculating properties such as gas-phase acidities and proton affinities. acs.org For example, studies on substituted benzoic acids have shown a good correlation between calculated and experimental acidities, demonstrating the reliability of these methods. acs.org Similar computational analyses on quinuclidine systems help in understanding how modifications to the bicyclic structure impact the acidity of the carboxylic acid at the C-2 position. thieme-connect.de

| Substituent at C3 | pKa of Conjugate Acid |

| H | 11.3 |

| OH | 9.9 |

| OAc | 9.3 |

| Cl | 8.9 |

| =O (ketone) | 7.2 |

| Data sourced from studies on quinuclidine-based catalysts. researchgate.netwikipedia.org |

Conformational Analysis and Prediction of Molecular Geometry

The rigid bicyclic structure of quinuclidine significantly restricts its conformational freedom. Unlike flexible acyclic molecules, the quinuclidine core exists in a well-defined, boat-like conformation for its three cyclohexane (B81311) rings. wikipedia.org However, the orientation of the carboxylic acid group at the C-2 position introduces a degree of conformational variability.

Computational methods, including DFT, are used to predict the most stable conformation of this compound. These calculations can determine the torsional angles and bond lengths that result in the lowest energy structure. researchgate.net For carboxylic acids in general, a syn conformation, where the acidic proton is eclipsed with the carbonyl oxygen, is often preferred, especially when intermolecular hydrogen bonding (like in dimers) is possible. ic.ac.uk In the absence of such interactions, an anti conformation may become more favorable. ic.ac.uk

Spectroscopic Characterization Techniques in Academic Research

Spectroscopic methods are indispensable for the experimental determination of molecular structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most common techniques used to characterize compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). ipb.pt For this compound, NMR is crucial for confirming its structure and stereochemistry. liverpool.ac.uk

In the ¹H NMR spectrum, the protons on the rigid quinuclidine framework exhibit characteristic chemical shifts and coupling constants that reflect their fixed spatial relationships. researchgate.net The bridgehead proton and the protons on the ethylene (B1197577) bridges would appear in distinct regions of the spectrum. The proton on the C-2 carbon, being adjacent to the carboxylic acid group, would be deshielded.

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) |

| ¹H | Bridgehead Protons | Deshielded region |

| Axial/Equatorial Protons | Distinct splitting patterns | |

| ¹³C | Carbonyl (C=O) | ~174.2 |

| Bridgehead Carbons | Shielded region | |

| Bridge Carbons | Varied shifts based on proximity to N and COOH | |

| Data is illustrative and based on general knowledge and data for similar structures like quinuclidine-4-carboxylic acid hydrochloride. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. spectroscopyonline.com this compound has several characteristic IR absorptions.

The most prominent features in the IR spectrum of a carboxylic acid are the O–H and C=O stretching vibrations. libretexts.org The O–H stretch of the carboxylic acid is typically a very broad band appearing in the region of 2500–3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a result of strong hydrogen bonding, often leading to the formation of dimers in the solid state. orgchemboulder.com The C=O stretch gives rise to a strong, sharp absorption band typically between 1700 and 1760 cm⁻¹. libretexts.orgrsc.org The exact position depends on factors like dimerization and conjugation.

Additionally, the C–O stretching vibration of the carboxylic acid will be visible, usually in the 1210–1320 cm⁻¹ region. libretexts.orgorgchemboulder.com The various C-H and C-N bonds of the quinuclidine ring will also produce signals, primarily in the fingerprint region of the spectrum. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretch | 2500–3300 | Very Broad |

| Carboxylic Acid C=O | Stretch | 1700–1760 | Strong, Sharp |

| Carboxylic Acid C-O | Stretch | 1210–1320 | Medium to Strong |

| N-H⁺ (zwitterionic form) | Stretch | ~2500-3000 | Broad |

| C-H (alkane) | Stretch | 2850–2960 | Medium to Strong |

| Data compiled from general spectroscopic principles for carboxylic acids. libretexts.orgorgchemboulder.com |

Circular Dichroism Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical method for the stereochemical analysis of chiral molecules. Since this compound possesses a chiral center at the C2 position of the quinuclidine ring, its enantiomers, (R)- and (S)-Quinuclidine-2-carboxylic acid, will interact differently with circularly polarized light. This differential absorption of left and right circularly polarized light gives rise to a CD spectrum, which provides a fingerprint of the molecule's absolute configuration.

The enantiomeric purity and absolute configuration of this compound and its derivatives can be determined by analyzing their CD spectra. The sign of the Cotton effect (positive or negative peaks) at specific wavelengths is directly related to the spatial arrangement of the atoms around the chiral center. For instance, the carboxylic acid chromophore, in the chiral environment of the quinuclidine bicycle, will give rise to characteristic CD signals.

While detailed CD spectra for this compound itself are not extensively published, the principles can be understood from studies on related Cinchona alkaloids, which contain the same quinuclidine core. rsc.org The rigid, bicyclic structure of the quinuclidine moiety holds the carboxylic acid group in a fixed conformation, leading to distinct CD signals. The interaction of a carboxylic acid with a chiral environment, such as the quinuclidine ring, can induce a CD signal in the acid's own electronic transitions. rsc.orgchimia.ch The enantiomer recognition mechanism in related systems often involves interactions with the protonated tertiary nitrogen of the quinuclidine moiety. chromatographyonline.com

Table 1: Expected Circular Dichroism (CD) Spectral Data for Chiral Analysis of this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Cotton Effect | The characteristic positive or negative peak in a CD spectrum resulting from differential absorption of circularly polarized light near a chromophore's absorption band. | The n → π* transition of the carboxylic acid group is expected to show a Cotton effect. The sign of this effect will be opposite for the (R)- and (S)-enantiomers. |

| Wavelength Range | The spectral region where the relevant chromophore absorbs. | For the carboxylic acid group, the relevant absorption is in the UV region, typically around 200-230 nm. |

| Chiral Correlation | The relationship between the sign of the Cotton effect and the absolute configuration. | A positive Cotton effect for one enantiomer (e.g., (S)-isomer) would correlate to a negative Cotton effect for the other ((R)-isomer), allowing for unambiguous assignment of stereochemistry. acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing functional groups).

This compound is a saturated bicyclic amine with a carboxylic acid functional group. It lacks a conjugated π-system. The primary chromophore in the molecule is the carbonyl group (C=O) of the carboxylic acid. The electronic transitions available to this compound are the promotion of a non-bonding electron (n) from one of the oxygen lone pairs to an anti-bonding π* orbital (n → π* transition).

Due to the absence of conjugation, carboxylic acids typically absorb light at short wavelengths, in the far UV region. libretexts.org The expected UV absorption maximum (λmax) for an unconjugated carboxylic acid like this compound is around 210 nm. libretexts.org This absorption is generally weak. The rigid structure of the quinuclidine core has minimal impact on the position of this absorption band, as it does not introduce conjugation. The formation of electron donor-acceptor (EDA) complexes with other molecules can, however, introduce new absorption bands in the UV-visible spectrum. acs.org

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Associated Electronic Transition | Notes |

|---|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | ~210 nm | n → π* | This transition involves the promotion of a non-bonding electron from an oxygen atom of the carboxyl group to the anti-bonding π* orbital of the carbonyl group. libretexts.orgazooptics.com |

| Molar Absorptivity (ε) | Low | n → π* | n → π* transitions are typically "forbidden" and thus have low intensity compared to π → π* transitions. |

| Solvent | Polar solvents (e.g., Ethanol, Water) | - | The position and intensity of the n → π* transition can be slightly influenced by the polarity of the solvent. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-Quinuclidine-2-carboxylic acid |

| (S)-Quinuclidine-2-carboxylic acid |

Catalytic Applications of Quinuclidine 2 Carboxylic Acid and Its Derivatives

Role as Chiral Organocatalysts and Ligands in Asymmetric Synthesis

The inherent chirality and structural rigidity of quinuclidine (B89598) derivatives make them privileged scaffolds in asymmetric catalysis. chinesechemsoc.orgchinesechemsoc.org They are employed both as metal-free organocatalysts and as chiral ligands for transition metals, facilitating the synthesis of enantiomerically enriched products. chinesechemsoc.orgchinesechemsoc.org

Applications in Morita-Baylis-Hillman Reactions

Quinuclidine and its derivatives are highly effective catalysts for the Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. chinesechemsoc.orgchinesechemsoc.orgbeilstein-journals.orgprinceton.edu The nucleophilic tertiary amine of the quinuclidine core initiates the reaction by adding to the activated alkene. princeton.edu Research has shown a direct correlation between the basicity of the quinuclidine-based catalyst and its reactivity, with the more basic quinuclidine exhibiting the highest catalytic activity. nih.gov The addition of proton donors like methanol (B129727) can further accelerate the reaction. nih.gov

Ionic liquid-supported quinuclidine catalysts have been developed to enhance the sustainability of the MBH reaction. organic-chemistry.orgnih.gov These catalysts demonstrate comparable activity to their non-immobilized counterparts and can be recovered and reused multiple times without a significant drop in performance. organic-chemistry.orgnih.gov This approach improves the atom economy and efficiency of the process. organic-chemistry.org

Table 1: Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction nih.gov

| Catalyst | pKa of Conjugate Acid (in water) | Relative Reactivity |

| Quinuclidine | 11.3 | Most Active |

| 3-Hydroxyquinuclidine | 9.9 | High |

| 3-Acetoxyquinuclidine | 9.3 | Moderate |

| 3-Chloroquinuclidine | 8.9 | Moderate |

| DABCO | 8.7 | Moderate |

| Quinuclidinone | 7.2 | Least Active |

Role in Sharpless Dihydroxylation Processes

In the realm of asymmetric dihydroxylation, cinchona alkaloids, which contain a quinuclidine core, are pivotal ligands in the Sharpless asymmetric dihydroxylation. chinesechemsoc.orgchinesechemsoc.orgwikipedia.org This reaction converts alkenes to chiral vicinal diols with high enantioselectivity. wikipedia.org The discovery that ligands like quinuclidine can accelerate the reaction between osmium tetroxide and alkenes was a crucial development. google.comthieme-connect.de

The Sharpless dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), and a stoichiometric reoxidant. wikipedia.org The choice between the (DHQ)₂-PHAL and (DHQD)₂-PHAL ligands dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.orgresearchgate.net The reaction is highly reliable and tolerant of a wide range of alkene substrates. thieme-connect.deresearchgate.net

Utility in Phase-Transfer Catalytic Reactions

Quinuclidine derivatives, particularly those derived from cinchona alkaloids, have been successfully employed as chiral phase-transfer catalysts. chinesechemsoc.orgchinesechemsoc.org These catalysts facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org The first significant industrial application of chiral phase-transfer catalysis utilized a cinchona alkaloid derivative for the enantioselective alkylation in the synthesis of the drug (+)-indacrinone.

In these reactions, the quaternary ammonium (B1175870) salt derived from the quinuclidine core acts as the phase-transfer agent, shuttling the reactant from one phase to another to enable the reaction. crdeepjournal.orgmdpi.com The chiral environment created by the catalyst directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. mdpi.com The steric and electronic properties of the substituents on the quinuclidine ring can be modified to tune the catalyst's activity and selectivity.

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids are a significant class of organocatalysts, and derivatives of quinuclidine-2-carboxylic acid can function in this capacity. rsc.org The acidity of the carboxylic acid, with a pKa intermediate between typical hydrogen bond donors and stronger phosphoric acids, allows for the activation of a distinct set of substrates. rsc.org The design of the catalyst can modulate the acidity of the carboxylic acid moiety. rsc.org

In a cooperative catalytic system, a chiral Brønsted acid can work in conjunction with another catalyst, such as a photoredox catalyst. For instance, in the Minisci-type addition of α-amino alkyl radicals to heteroarenes, protonation of the heteroarene by the chiral Brønsted acid lowers its LUMO energy, activating it for the reaction. mdpi.com The conjugate anion of the acid remains associated with the substrate, creating a chiral environment that controls the enantioselectivity of the addition. mdpi.com

Quinuclidine Derivatives as Hydrogen-Atom-Transfer (HAT) Catalysts in Photoinduced Reactions

Quinuclidine and its derivatives have gained prominence as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions for direct C-H functionalization. rhhz.netresearchgate.netccspublishing.org.cncbs.dk A key feature of these catalysts is their ability to selectively abstract hydrogen atoms from electron-rich C-H bonds. rhhz.netresearchgate.netcbs.dkacs.org Under visible light irradiation and in the presence of a photosensitizer, quinuclidine is oxidized to its radical cation. rhhz.net This radical cation is a powerful hydrogen abstractor, capable of cleaving strong C(sp³)-H bonds. rhhz.netresearchgate.net

This methodology has been applied to the functionalization of a variety of substrates, including alcohols, amines, ethers, and alkanes. rhhz.netccspublishing.org.cn For example, in the presence of a hydrogen bond acceptor, quinuclidine can selectively functionalize the α-position of alcohols. rhhz.net The combination of photoredox catalysis, HAT catalysis with quinuclidine, and a third catalytic cycle (e.g., hydrogen-bond activation or nickel catalysis) enables a range of transformations, such as the C-alkylation of alcohols and the C-H arylation of aliphatic compounds. rhhz.netacs.org

Palladium-Catalyzed Dehydrogenation Reactions Utilizing Quinuclidine-Pyridone Ligands

Quinuclidine-pyridone ligands have been developed for palladium-catalyzed dehydrogenation reactions, specifically for the β-methylene C-H activation of carboxylic acids. nih.gov These reactions provide direct synthetic routes to valuable α,β-unsaturated carboxylic acids. nih.gov A notable advantage of this system is its chemoselectivity, allowing for the dehydrogenation of carboxylic acids in the presence of other enolizable groups like ketones. nih.gov

Furthermore, quinuclidine-pyridone ligands, along with sulfonamide-pyridones, enable the challenging transannular γ-methylene C–H arylation of cycloalkane carboxylic acids of various ring sizes. researchgate.netcolab.ws This catalytic system exhibits excellent regioselectivity for the γ-position even when multiple β-C–H bonds are present. researchgate.netcolab.ws By modifying the ligand structure, specifically the chelate ring size of quinoline-pyridone ligands, it is possible to achieve site-selective β- or γ-methylene C–H activation in dicarboxylic acids, leading to the formation of γ- and δ-lactones. researchgate.net Chlorinated pyridine-pyridone ligands have also been designed to overcome the challenge of N-coordination in the intramolecular C(sp³)–H amination of N-protected ω-amino acids, enabling the synthesis of lactams. researchgate.netcolab.ws These advancements represent a significant step toward the precise modification of saturated carbocyclic and acyclic systems. researchgate.netmdpi.com

Medicinal Chemistry and Biological Activity Research of Quinuclidine 2 Carboxylic Acid Derivatives

Quinuclidine (B89598) Scaffold in Drug Discovery and Lead Optimization

The unique three-dimensional structure of the quinuclidine ring system provides a fixed orientation for substituents, which is highly advantageous in drug design for optimizing interactions with biological targets.

Design and Synthesis of Pharmacologically Active Quinuclidine Derivatives

The synthesis of quinuclidine-2-carboxylic acid and its derivatives is a key area of research, enabling the exploration of their therapeutic potential. A convenient synthesis for both (S)- and (R)-enantiomers of this compound has been developed, with resolution of the enantiomers achieved through both chemical and enzymatic methods. researchgate.net This stereoselective synthesis is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

One common synthetic strategy involves the use of commercially available starting materials, which undergo a series of reactions to construct the quinuclidine core. For instance, enantiomerically pure (R)-quinuclidine-2-carboxylic acid has been prepared via a seven-step route starting from a 1,2,4-trisubstituted piperidine (B6355638) derived from D-mannitol. researchgate.net Another approach begins with the Boc-protection of 2-(piperidin-4-yl)ethanol, followed by Swern oxidation to an aldehyde, which is then reacted with sodium cyanide. liverpool.ac.uk

Derivatives are often created by modifying the carboxylic acid group. For example, a series of quinolinecarboxylic acid amides and an ester incorporating a quinuclidine moiety have been synthesized to evaluate their affinity for serotonin (B10506) receptors. researchgate.netnih.gov Similarly, novel quinuclidine-based muscarinic agonists have been designed where an oxadiazole ring acts as a bioisosteric replacement for the ester group found in known muscarinic ligands. nih.gov The synthesis of these derivatives often involves standard coupling reactions between the this compound core and various amines or alcohols.

Structure-Activity Relationship (SAR) Studies of Functionalized Quinuclidines

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For quinuclidine derivatives, SAR studies have revealed key structural features that govern their interaction with various receptors.

For instance, in the development of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, SAR studies of quinuclidine amides have highlighted the importance of para-substitution on the quinuclidine ring and a (3R) stereochemical configuration for enhanced potency and affinity. wikipedia.org The nature of the substituent on the amide nitrogen is also critical.

In the context of muscarinic receptor ligands, SAR studies have shown that replacing the ester group of arecoline (B194364) with a more stable 3-methyl-1,2,4-oxadiazole bioisostere can lead to compounds with higher potency. mdpi.com Further development led to quinuclidine-methyl and amino oxadiazoles (B1248032) which demonstrated increased efficacy. mdpi.com The rigid quinuclidine skeleton helps in defining the spatial arrangement of the pharmacophoric elements, leading to improved selectivity.

Research on quinuclidine derivatives as 5-HT3 receptor ligands has also provided valuable SAR insights. The distance between the nitrogen atom of the quinuclidine ring and the aromatic system, as well as the nature of the linker, significantly impacts affinity and activity. researchgate.netnih.gov

Investigation of Receptor Interactions and Modulations

This compound derivatives have been shown to interact with and modulate the activity of several important receptor systems in the central and peripheral nervous systems.

Muscarinic Cholinergic Receptor Agonism

Derivatives of quinuclidine have been extensively investigated as muscarinic cholinergic receptor agonists, with potential applications in treating conditions like Alzheimer's disease. nih.gov Research has focused on designing agonists with high efficacy at cortical muscarinic receptors that can penetrate the central nervous system. nih.gov

Novel quinuclidine-based ligands have been developed where the traditional ester moiety is replaced by bioisosteric groups like oxadiazoles. nih.gov These modifications have led to the discovery of compounds that span a range of activities from high-efficacy agonists to antagonists. nih.gov SAR studies in this area suggest that agonist activity is often characterized by hydrogen bonding interactions, while antagonist behavior is associated with lipophilic binding. nih.gov The amino-oxadiazole moiety, in particular, has been identified as a structural feature optimized for an agonist profile. nih.gov

| Compound Type | Receptor Target | Key Structural Features for Activity |

| Quinuclidine-based oxadiazoles | Muscarinic M1 Receptor | Amino-oxadiazole moiety, H-bonding interactions |

| Arecoline-based oxadiazoles | Muscarinic Receptors | 3-methyl-1,2,4-oxadiazole bioisostere |

α7 Nicotinic Acetylcholine Receptor Agonism

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a validated target for cognitive disorders and inflammation. google.comgoogle.com Quinuclidine benzamides have been identified as a class of compounds with α7 nAChR agonist activity. nih.gov The SAR for these compounds differs from their activity at the structurally related 5-HT3 receptor. nih.gov

One of the most potent compounds from this series, PNU-282987, has been shown to activate native α7 nAChRs. nih.gov SAR studies have revealed that for quinuclidine amides, a 3-(R) stereochemistry and para-substitution on the quinuclidine ring are favorable for activity. wikipedia.org Furthermore, fusing a 5-membered ring to the aromatic moiety can enhance activity, especially if the fused ring contributes to the electron resonance of the amide carbonyl. wikipedia.org

| Compound Class | Receptor Target | Favorable Structural Features |

| Quinuclidine Benzamides | α7 nAChR | (R)-stereochemistry, para-substitution |

| Quinuclidine Amides | α7 nAChR | Fused 5-membered ring on aromatic moiety |

Serotonin (5-HT) Receptor Modulating Agents

This compound derivatives have also been explored as modulators of serotonin (5-HT) receptors, particularly the 5-HT3 and 5-HT4 subtypes. researchgate.netnih.gov These receptors are involved in various physiological processes, and their modulation can be beneficial in treating gastrointestinal disorders and nausea.

A series of quinolinecarboxylic acid amides and an ester containing a quinuclidine moiety were synthesized and evaluated for their affinity at 5-HT3 and 5-HT4 receptors. researchgate.netnih.gov One derivative displayed a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and showed selectivity over 5-HT4 and D2 receptors. researchgate.netnih.gov These compounds generally behaved as moderate 5-HT3 receptor antagonists. researchgate.net The research suggests an optimal distance between the nitrogen atoms of the quinoline (B57606) and quinuclidine rings for effective binding. researchgate.netnih.gov More recent work has involved the synthesis of a diverse library of tropane- and quinuclidine-alkaloid-inspired compounds, leading to the identification of hits with significant agonist or antagonist activity at 5-HT2A and 5-HT2C receptors. nih.gov

| Derivative Class | Receptor Target | Biological Activity | Key Finding |

| Quinolinecarboxylic acid amides/ester | 5-HT3 Receptor | Moderate Antagonist | Optimal distance between N-atoms of quinoline and quinuclidine rings |

| Alkaloid-inspired quinuclidines | 5-HT2A/2C Receptors | Agonist or Antagonist | Identified novel modulators |

Enzyme and Metabolic Pathway Modulation Studies

Squalene (B77637) Synthase Inhibition and Interruption of Cholesterol Biosynthesis

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward cholesterol formation. nih.govnih.gov Its inhibition is a key strategy for developing agents to lower cholesterol levels. nih.govresearchgate.net Research has explored a series of quinuclidine derivatives for their ability to inhibit this enzyme.

A notable finding is that incorporating a tricyclic system, specifically a 9H-fluorene moiety, into the quinuclidine structure leads to potent inhibitory activity. nih.gov Further enhancement of this activity was achieved by using a conformationally constrained three-atom linkage to connect the tricyclic system with the quinuclidine nucleus. nih.gov One of the most potent compounds identified in this series is (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride. nih.gov This compound demonstrated significant inhibition of squalene synthase from both hamster liver and human hepatoma cells, with IC50 values of 76 nM and 48 nM, respectively. nih.gov

The zaragozic acids, a family of fungal metabolites, are also potent natural inhibitors of squalene synthase. researchgate.net Like the synthetic quinuclidine derivatives, they interrupt the cholesterol biosynthesis pathway and have been shown to lower plasma cholesterol. nih.govresearchgate.net The study of these natural products provides valuable insights into the design of synthetic inhibitors. researchgate.net

Table 1: Squalene Synthase Inhibition by a Quinuclidine Derivative

| Compound | Source of Squalene Synthase | IC50 (nM) |

| (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride | Hamster Liver | 76 |

| (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride | Human Hepatoma Cells | 48 |

Cdc7 Kinase Inhibition by Quinuclidine-Containing Analogues

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. researchgate.netacs.org Its inhibition in cancer cells can lead to cell death, making it an attractive target for anticancer drug development. researchgate.net

In the effort to discover novel and selective Cdc7 inhibitors, researchers optimized a thieno[3,2-d]pyrimidinone analogue that exhibited time-dependent inhibition of the kinase. acs.orgdiscoveryontarget.com These efforts led to the identification of a compound with potent cellular activity and excellent kinase selectivity. acs.org However, a significant obstacle emerged in the form of formaldehyde (B43269) adduct formation during detailed pharmacological studies. acs.orgdiscoveryontarget.com

To address this issue, a structure-based design approach was employed, culminating in the discovery of TAK-931, a preclinical candidate that incorporates a quinuclidine moiety. acs.orgdiscoveryontarget.com This modification successfully circumvented the problem of adduct formation while maintaining potent inhibitory activity against Cdc7. acs.org The discovery of TAK-931 highlights the utility of the quinuclidine scaffold in designing highly selective and potent kinase inhibitors for cancer therapy. discoveryontarget.comebi.ac.ukebi.ac.uk

Application in the Synthesis of Biologically Relevant Small Molecules

Quinuclidine-Pyridone Ligands in Facilitating C-H Functionalization for Bioactive Compounds (e.g., Histone Deacetylase and AKR1C1/1C3 Inhibitors)

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for creating complex molecules from simpler precursors. researchgate.netnih.gov Quinuclidine-pyridone ligands have emerged as crucial tools in palladium-catalyzed C-H activation reactions, enabling the synthesis of a variety of biologically active compounds. researchgate.netnih.gov

These ligands have been successfully employed in the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids. researchgate.netnih.gov This method provides a direct route to functionalized carbocycles, which are common structural motifs in many pharmaceuticals. researchgate.net The use of quinuclidine-pyridone ligands allows for excellent regioselectivity, favoring the γ-position even in the presence of more traditionally reactive β-C-H bonds. nih.gov

This methodology has proven valuable in the synthesis of precursors for compounds with known biological activities, including inhibitors of histone deacetylases (HDACs) and aldo-keto reductase family 1 members C1 and C3 (AKR1C1/1C3). nih.gov HDACs are a class of enzymes that play a critical role in gene expression, and their inhibitors are being developed as anticancer agents. frontiersin.orgnih.gov Similarly, AKR1C1 and AKR1C3 are implicated in cancer cell proliferation and drug resistance, making them important therapeutic targets. unmc.edunih.gov The ability of quinuclidine-pyridone ligands to facilitate the synthesis of these inhibitor scaffolds demonstrates their significance in medicinal chemistry. researchgate.netnih.gov

Mechanism of Action Research for Quinuclidine-Derived Compounds

Investigation of Sodium Channel Blockade in Cardiac Muscle Cells

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells like cardiac myocytes. cvpharmacology.com Drugs that block these channels are classified as Class I antiarrhythmic agents and are used to treat cardiac arrhythmias. cvpharmacology.comderangedphysiology.com

Derivatives of quinuclidine have been investigated for their effects on cardiac sodium channels. These compounds, similar to other Class I antiarrhythmics, act by binding to and blocking the fast sodium channels responsible for the rapid depolarization phase (phase 0) of the cardiac action potential. cvpharmacology.com This blockade decreases the rate and magnitude of depolarization, leading to a reduction in conduction velocity within the heart. cvpharmacology.com This effect can be crucial for interrupting abnormal conduction pathways that cause tachycardias. cvpharmacology.com

The interaction of these drugs with the sodium channel is often state-dependent, meaning they may bind preferentially to the open or inactivated states of the channel. cvpharmacology.comderangedphysiology.com For example, some blockers show increased efficacy at higher heart rates, a property known as use-dependence. cvpharmacology.com Studies on quinuclidine-derived compounds aim to elucidate their specific binding characteristics and mechanism of sodium channel blockade to better understand their potential as antiarrhythmic agents. drugbank.com Research has also shown that some calcium channel blockers, which can have structural similarities to certain quinuclidine derivatives, can also exhibit sodium channel blocking activity in cardiac myocytes. nih.gov

Interaction with Transport Proteins (e.g., Human Serum Albumin for Quinine (B1679958), a Quinuclidine-Containing Alkaloid)

The interaction of drugs with plasma proteins is a critical factor in their distribution, metabolism, and excretion, ultimately influencing their therapeutic efficacy. americanlaboratory.com Human Serum Albumin (HSA) is the most abundant transport protein in the blood, responsible for binding and transporting a wide variety of endogenous and exogenous substances, including numerous drugs. americanlaboratory.commdpi.commdpi.com The binding of a drug to HSA can affect its free concentration in the plasma, which is the fraction available to exert its pharmacological effect. americanlaboratory.commdpi.com While direct research on the interaction of this compound with transport proteins is limited, the study of related quinuclidine-containing alkaloids, such as quinine, provides valuable insights into how this structural motif may interact with proteins like HSA.

Quinine, a well-known antimalarial drug that features a quinuclidine core, has been the subject of several studies investigating its binding to HSA. mdpi.comnih.govoup.com These studies have consistently shown that quinine binds to HSA, although with a relatively low affinity. mdpi.comnih.gov Spectroscopic methods, such as spectrofluorometry and circular dichroism, have been employed to characterize this interaction. mdpi.comnih.gov

Research has indicated that while quinine does bind to HSA, it does not have a high affinity for the main drug-binding sites (Sudlow sites I and II) on the albumin molecule. oup.com The binding is considered weak, which is reflected in the association constants (K_a) reported in various studies. mdpi.com For instance, one study determined the association constant for quinine binding to HSA to be approximately (0.952 ± 0.178) × 10^4 M-1. mdpi.com Other research has reported similar or even lower association constants for this interaction. mdpi.com

The binding of quinine to HSA has been shown to cause minor conformational changes in the secondary structure of the protein. mdpi.comnih.gov Despite the low-affinity binding to HSA, it is important to note that other plasma proteins, such as alpha-1-acid glycoprotein (B1211001) (AAG), have been identified as having high-affinity binding sites for quinine. mdpi.comoup.com In patients with malaria, an increase in AAG levels has been correlated with increased binding of quinine in the plasma. oup.com

Below is a data table summarizing the findings on the interaction of quinine with Human Serum Albumin.

| Parameter | Value | Method | Reference |

| Association Constant (K_a) | (0.952 ± 0.178) × 10⁴ M⁻¹ | Spectrofluorometry | mdpi.com |

| Binding Affinity | Low | Spectrofluorometry, Circular Dichroism | mdpi.comnih.gov |

| Effect on HSA Structure | Slight alteration of the secondary structure | Circular Dichroism | mdpi.com |

| Primary Binding Protein | Primarily binds to AAG over HSA in plasma | Equilibrium Dialysis, Fluorescent Probe Displacement | oup.com |

Analytical Methodologies and Characterization in Research

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of quinuclidine-2-carboxylic acid, enabling the separation of the target compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. chinesechemsoc.org It is extensively used for purity assessment and to monitor the progress of chemical reactions. chinesechemsoc.org In a typical setup, a reversed-phase column, such as an Inertsil ODS-2, is employed. nih.gov The mobile phase often consists of a gradient elution system, for instance, using an aqueous solution of acetic acid with acetonitrile. nih.gov This allows for the effective separation of the compound from starting materials, byproducts, and other impurities. The enantiomeric excess (ee) of quinuclidine (B89598) derivatives can be determined by HPLC analysis using a chiral stationary phase. chinesechemsoc.org

A study on the synthesis of quinuclidine derivatives utilized HPLC to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the products. chinesechemsoc.org The analysis was performed on a chiral stationary phase, highlighting the capability of HPLC to resolve stereoisomers. chinesechemsoc.org

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Application | Purity assessment, reaction monitoring, stereoisomer separation |

| Stationary Phase | Chiral stationary phase for enantiomeric excess determination |

| Reported Use | Determination of diastereomeric ratio (dr) and enantiomeric excess (ee) |

Due to the chiral nature of this compound, determining the enantiomeric excess (ee) is crucial, particularly in the context of asymmetric synthesis and pharmaceutical applications. Chiral HPLC is the definitive method for this purpose. chinesechemsoc.orgacs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com

Quinine (B1679958) and quinidine-derived anion-exchanger CSPs have proven to be versatile for the enantiomer separation of acidic compounds like this compound. chromatographyonline.com The separation mechanism is based on ionic interactions between the protonated tertiary nitrogen of the quinuclidine moiety of the chiral selector and the anionic analyte, supplemented by other interactions such as hydrogen bonding and π-π stacking. chromatographyonline.com The choice of mobile phase, often weakly acidic (pH 4-7), is critical for achieving optimal separation. chromatographyonline.com

Circular dichroism (CD) can be coupled with HPLC to determine enantiomeric excess. researchgate.net This method relies on the differential absorption of left and right-circularly polarized light by chiral molecules. researchgate.net

A 2006 study reported a method for the synthesis of enantiomerically pure (S)-quinuclidine-2-carboxylic acid, where the enantiomeric excess of the resolved product was established through chiral HPLC. liverpool.ac.uk

| Parameter | Details |

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Application | Determination of enantiomeric excess (ee) |

| Stationary Phase | Chiral Stationary Phases (CSPs), often quinine or quinidine-derived anion-exchangers |

| Mechanism | Differential interaction between enantiomers and the CSP |

| Detection | UV, Circular Dichroism (CD) |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound, offering high sensitivity and specificity.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective method for the analysis of this compound and its metabolites in biological matrices. nih.govnih.gov This technique is particularly valuable for identifying and quantifying trace amounts of the compound. ddtjournal.com In ESI-MS/MS, the compound is first separated by LC and then ionized by electrospray. The resulting ions are fragmented, and the specific fragment ions are detected, providing a high degree of certainty in identification. nih.gov

The method often operates in the positive ion and selective reaction monitoring (SRM) mode for enhanced specificity and sensitivity. nih.gov LC-ESI-MS/MS has been successfully applied to the simultaneous analysis of various carboxylic acids and their metabolites in human plasma. nih.govnih.gov

A study detailing the analysis of clopidogrel (B1663587) and its carboxylic acid metabolite in human plasma utilized LC-ESI-MS/MS, demonstrating its utility in pharmacokinetic studies. nih.gov The method was validated for specificity, linearity, accuracy, and precision. nih.gov

| Parameter | Details |

| Technique | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |

| Application | Metabolite identification, residue analysis, quantification in biological matrices |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Selective Reaction Monitoring (SRM) |

| Advantages | High sensitivity, high specificity, suitable for complex matrices |

To improve the sensitivity and chromatographic behavior of this compound in mass spectrometric analysis, derivatization is often employed. ddtjournal.com Carboxylic acids can have poor sensitivity in ESI-MS due to high background noise. ddtjournal.com Derivatization converts the carboxylic acid into a derivative with better ionization efficiency and fragmentation characteristics. ddtjournal.com

For instance, amino acids have been derivatized with butanolic HCl to form butyl esters, which show intense product ions corresponding to the loss of HCOOC4H8 upon collision-induced dissociation (CID). ddtjournal.com This allows for sensitive detection using a neutral loss scan. ddtjournal.com Another approach involves using labeling reagents, such as those derived from Cinchona alkaloids, to introduce a readily ionizable tag, enabling multiplexed analysis of chiral carboxylic acids. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of carboxylic acids following derivatization to increase their volatility. sdstate.edu For example, silylating agents can be used to derivatize the carboxylic acid group. sdstate.edu

| Derivatization Approach | Purpose | Analytical Technique |

| Esterification (e.g., with butanolic HCl) | Enhance ESI-MS sensitivity | LC-ESI-MS/MS |

| Chiral Labeling (e.g., with Cinchona alkaloid-derived amines) | Enable multiplexed analysis and chiral discrimination | LC-MS |

| Silylation | Increase volatility for GC analysis | GC-MS |

LC-Electrospray MS-MS in Metabolite and Residue Analysis

Quantitative Analysis Methodologies in Research

The quantitative analysis of this compound is essential for various research applications, from determining reaction yields to quantifying levels in biological samples.

Quantitative analysis is often performed using chromatographic techniques coupled with a suitable detector. For HPLC analysis, quantification is typically achieved by creating a calibration curve using standards of known concentrations. acs.org The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. acs.org

In mass spectrometry-based methods like LC-MS/MS, quantification is frequently performed using the stable isotope dilution method. unl.edu This involves spiking the sample with a known amount of an isotopically labeled internal standard (e.g., containing deuterium). unl.edu The ratio of the peak areas of the analyte and the internal standard is used for quantification, which corrects for variations in sample preparation and instrument response. unl.edu

A study on the comparative metabolite profiling of carboxylic acids in rat urine utilized a pre-charged and 2H-coded derivatization method for quantitative analysis by capillary electrophoresis-mass spectrometry (CE-MS). unl.edu This approach allowed for the clear visualization of variations in metabolite profiles between different samples. unl.edu

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing quinuclidine-2-carboxylic acid, and how should data be interpreted?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, analyze proton and carbon shifts to confirm the bicyclic quinuclidine structure and carboxylic acid moiety. Compare experimental data with computational predictions or standardized databases like NIST Chemistry WebBook . IR spectra should show O-H (carboxylic acid) and C=O stretches (~1700 cm⁻¹). MS fragmentation patterns can validate molecular weight and functional groups. Cross-referencing with PubChem entries (e.g., for analogous quinoline-carboxylic acids) ensures consistency .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is commonly performed using polar aprotic solvents (e.g., methanol, ethanol) due to the compound’s moderate solubility. A stepwise approach involves:

Dissolving the crude product in heated solvent.

Gradual cooling to induce crystallization.

Filtering under reduced pressure.

- Solubility can be estimated using molarity calculators (as described for 4-aminoquinoline-2-carboxylic acid) . Purity (>98%) should be confirmed via high-performance liquid chromatography (HPLC), referencing quality control protocols for similar compounds .

Q. How can researchers determine the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy or HPLC over 24–72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Data should be compared with stability profiles of structurally similar compounds, such as 2-hydroxy-6-methoxyquinoline-4-carboxylic acid .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

- Methodological Answer :

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak®) with a hexane/isopropanol mobile phase. Optimize flow rate and temperature to separate enantiomers .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic ester derivative. Monitor conversion via polarimetry .

- Validate purity using circular dichroism (CD) spectroscopy.

Q. What computational strategies are effective for modeling the reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions with biological targets (e.g., enzymes).

- Molecular Dynamics (MD) Simulations : Simulate binding affinities in protein-ligand systems (e.g., using GROMACS). Validate predictions with in vitro assays .

- Reference PubChem’s computed InChI keys and SMILES strings for accurate input structures .

Q. How should researchers address contradictory bioactivity data across different assay models?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. For antimicrobial studies, follow CLSI guidelines for minimum inhibitory concentration (MIC) assays .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance. Use Bland-Altman plots to assess inter-assay variability .

- Report discrepancies transparently, citing limitations in the discussion section per academic standards .

Q. What strategies optimize the synthesis yield of this compound derivatives?

- Methodological Answer :

- Catalytic Optimization : Test Lewis acids (e.g., SnCl₂) or organocatalysts in Friedel-Crafts or cyclization reactions. Monitor exotherms to avoid side reactions .

- Table: Synthesis Conditions Comparison

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SnCl₂ | Methanol | 60 | 78 |

| BF₃·Et₂O | DCM | 25 | 65 |

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Data Analysis and Reporting

Q. How should researchers structure a manuscript on this compound to meet academic journal standards?

- Methodological Answer :

- Follow IMRAD (Introduction, Methods, Results, Discussion) format. Include:

- Abstract : Summarize background, purpose, methods, key findings, and implications .

- Methods : Detail synthesis protocols, characterization techniques, and statistical tests .

- Tables/Figures : Use ChemDraw for structures and OriginLab for kinetic plots. Reference NIST data for reproducibility .

- Adhere to citation guidelines (e.g., ACS or RSC style) and avoid commercial references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.